molecular formula C10H19Cl2N3O2 B3007602 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride CAS No. 2580205-24-7

3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride

Cat. No.: B3007602
CAS No.: 2580205-24-7
M. Wt: 284.18
InChI Key: ZHSWNJQUHATHOE-UHFFFAOYSA-N
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Description

3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride, also known as DMPEA-PC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazol, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. DMPEA-PC has been found to have various biochemical and physiological effects, making it a promising candidate for research and development.

Scientific Research Applications

Chemotherapeutic Applications

  • The compound has been investigated for its potential as an antimicrobial agent. For instance, similar structures like 4‐Amino‐3‐hydrazino‐5‐H/methyl‐1,2,4‐triazole dihydrochlorides have been synthesized and screened for antibacterial and antifungal activities, although no significant activity was observed in this specific case (Ram, Mishra, & Kushwaha, 1989).

Synthesis of Heterocyclic Compounds

  • The compound has been involved in the synthesis of various heterocyclic structures, such as indolylpyridines, which are significant in medicinal chemistry (Abdallah, 2007).

Polymorphic Studies in Pharmaceuticals

  • It has been used in the study of polymorphism in pharmaceutical compounds, aiding in the understanding of different crystalline forms of drugs (Vogt et al., 2013).

Synthesis of Bioactive Compounds

  • Research has been conducted on the synthesis of propanoic acid derivatives, which are useful in treating various diseases such as diabetes and arteriosclerosis (Reddy & Rao, 2006).

Ligand Synthesis and Bonding Studies

  • The compound has been studied for its role in ligand synthesis, particularly in its bonding properties with Rhodium(I) complexes, which are important in catalysis (Esquius et al., 2002).

Urease Inhibition for Therapeutic Applications

  • Derivatives of this compound have been investigated for their potential as urease inhibitors, which can be significant in therapeutic applications (Nazir et al., 2018).

Structural Analysis and Synthesis

Properties

IUPAC Name

3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWNJQUHATHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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